molecular formula C12H14ClNO2 B13446208 Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride CAS No. 62316-47-6

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride

Cat. No.: B13446208
CAS No.: 62316-47-6
M. Wt: 239.70 g/mol
InChI Key: FUARSWVWAZVXRH-UHFFFAOYSA-N
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Description

The hydrochloride salt enhances solubility in polar solvents, which is critical for pharmaceutical or biochemical applications.

Properties

CAS No.

62316-47-6

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-[[methyl(prop-2-ynyl)amino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c1-3-8-13(2)9-10-4-6-11(7-5-10)12(14)15;/h1,4-7H,8-9H2,2H3,(H,14,15);1H

InChI Key

FUARSWVWAZVXRH-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride typically involves the reaction of benzoic acid derivatives with methyl-2-propynylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid, which is used to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of the target compound with structurally related benzoic acid derivatives from the evidence:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications Evidence ID
Target: Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride C₁₂H₁₄ClNO₂ (inferred) ~251.7 (calc.) - Propynylamino group (propargylamine)
- Hydrochloride salt
Potential enzyme inhibition (theoretical) N/A
4-{[ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride (1240527-20-1) C₁₃H₂₀ClNO₂ 265.76 - Ethyl(isopropyl)amino group
- Hydrochloride salt
Pharmaceutical intermediate
Methyl 4-hydrazinylbenzoate hydrochloride (6296-89-5) C₉H₁₁ClN₂O₂ 214.65 - Hydrazinyl group
- Methyl ester
Intermediate in organic synthesis
4-(amino(carboxy)methyl)benzoic acid hydrochloride (156143-79-2) C₉H₁₀ClNO₄ 231.63 - Amino(carboxy)methyl group
- Hydrochloride salt
Chelation or metal-binding applications
4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid (328028-09-7) C₁₃H₉ClN₂O₇S 372.74 - Sulfonamide group
- Chloronitrobenzene moiety
Enzyme inhibitor or antimicrobial agent

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity The propargylamino group in the target compound introduces a terminal alkyne, which may participate in click chemistry or covalent bond formation with biological targets (e.g., irreversible enzyme inhibition via Michael addition) . In contrast, the ethyl(isopropyl)amino group in CAS 1240527-20-1 offers steric bulk and lipophilicity, favoring membrane permeability . The hydrazinyl group in CAS 6296-89-5 is nucleophilic and redox-active, making it suitable for Schiff base formation or coordination chemistry, but less stable than the propargyl group in physiological conditions .

Solubility and Pharmacokinetics

  • Hydrochloride salts universally improve aqueous solubility. However, the methyl ester in CAS 6296-89-5 introduces hydrolytic liability, whereas the free carboxylic acid in the target compound may enhance target binding (e.g., to charged residues in enzymes) .

Molecular Weight and Drug-Likeness

  • The target compound (MW ~250) aligns with Lipinski’s rules for oral bioavailability, whereas bulkier derivatives like CAS 328028-09-7 (MW 372.74) may face absorption challenges .

Research Findings on Analogues

  • Enzyme Inhibition: Derivatives like 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid (IC₅₀ ~sub-µM) demonstrate competitive inhibition of low-molecular-weight protein tyrosine phosphatases (LMWPTPs). The propargyl group in the target compound could mimic this activity via irreversible binding .

Biological Activity

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride is a compound of interest in biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its benzoic acid structure modified with a methyl-2-propynylamino group. This modification is crucial for its biological activity, as it influences the compound's interaction with various biological targets. The molecular formula is C12H15ClN2O2C_{12}H_{15}ClN_2O_2, and it has a molecular weight of 250.71 g/mol.

Target Receptors

Research indicates that similar compounds exhibit agonistic activity on G protein-coupled receptors (GPCRs), particularly GPR54, which plays a role in reproductive hormone regulation. The specific mechanism of action for this compound may involve modulation of these receptors, leading to downstream effects on cellular signaling pathways.

Biochemical Pathways

The compound has been shown to influence various biochemical pathways, including those involved in apoptosis and cell proliferation. For example, related compounds have been reported to enhance the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is critical for maintaining ion balance in epithelial cells.

Antimicrobial Properties

Studies have demonstrated that benzoic acid derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Research indicates that benzoic acid derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

In Vitro Studies

A study involving the synthesis of analogues of benzoic acid showed promising results in inhibiting human monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. The analogues demonstrated selective inhibition patterns that could be beneficial for treating neurological disorders .

In Vivo Studies

In vivo experiments using murine models have indicated that certain benzoic acid derivatives can significantly reduce tumor growth and enhance survival rates. These findings suggest that further development could lead to effective anticancer therapies .

Data Summary

Biological Activity Mechanism Study Type Findings
AntimicrobialMembrane disruptionIn vitroEffective against various pathogens
AnticancerInduces apoptosisIn vitro & In vivoReduced tumor growth in murine models
MAO InhibitionCompetitive inhibitionIn vitroSelective inhibition patterns observed

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